![molecular formula C16H10ClN B13975721 3-Chloro-5H-benzo[b]carbazole](/img/structure/B13975721.png)
3-Chloro-5H-benzo[b]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5H-benzo[b]carbazole is a heterocyclic aromatic compound that belongs to the family of carbazoles. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a benzene ring fused to a carbazole moiety, with a chlorine atom substituted at the third position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5H-benzo[b]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst to form the indole structure, which can then be further functionalized to introduce the chlorine atom .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent cyclization and chlorination. The use of Lewis acid catalysts, such as iron or aluminum chloride, can facilitate these reactions, ensuring high yields and purity .
化学反応の分析
Types of Reactions: 3-Chloro-5H-benzo[b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Halogenated carbazoles and other functionalized derivatives.
科学的研究の応用
3-Chloro-5H-benzo[b]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of 3-Chloro-5H-benzo[b]carbazole involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
5H-Benzo[b]carbazole: Lacks the chlorine substitution, leading to different chemical and biological properties.
2,3-Benzcarbazole: Another derivative with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 3-Chloro-5H-benzo[b]carbazole is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with biological targets and improve its stability in various applications .
特性
分子式 |
C16H10ClN |
|---|---|
分子量 |
251.71 g/mol |
IUPAC名 |
3-chloro-5H-benzo[b]carbazole |
InChI |
InChI=1S/C16H10ClN/c17-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)18-16(13)9-12/h1-9,18H |
InChIキー |
CREJPEGQANBLTO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


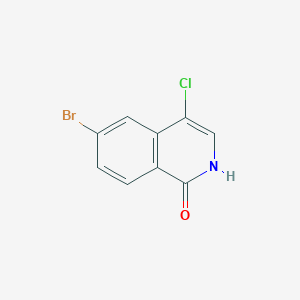
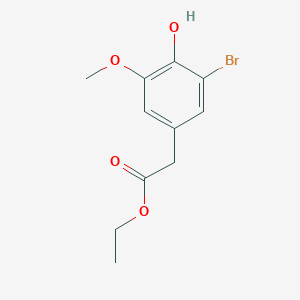
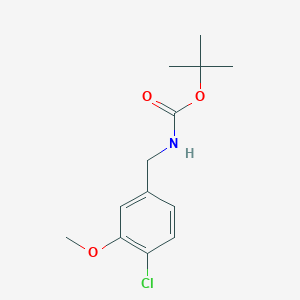
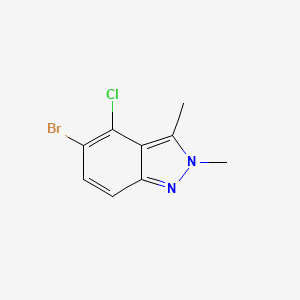
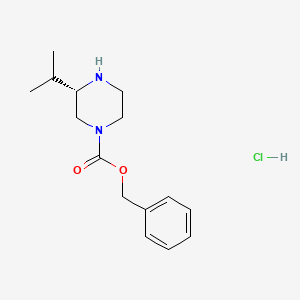
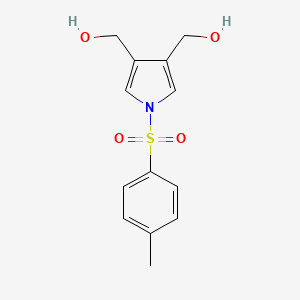
![[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate](/img/structure/B13975667.png)



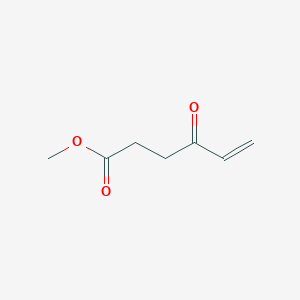
![1h-Pyrrolo[1,2-a][1,3,5]triazepine](/img/structure/B13975706.png)
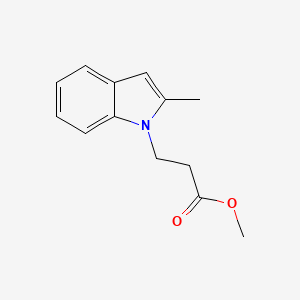
![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)
